3-(2-Phenoxypropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route typically includes the following steps:
8-Aminoquinoline Installation: The precursor benzofuran-2-carboxylic acid is first functionalized with 8-aminoquinoline.
C–H Arylation: Palladium-catalyzed C–H arylation is employed to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
This modular synthetic strategy allows for the efficient production of structurally diverse benzofuran derivatives, making it suitable for small molecule screening campaigns .
Chemical Reactions Analysis
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at specific positions.
Common reagents used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically structurally diverse benzofuran derivatives with potential biological activities .
Scientific Research Applications
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The compound’s anti-tumor and antibacterial properties are attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial growth .
Comparison with Similar Compounds
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
What sets this compound apart is its unique combination of the benzofuran scaffold with the phenoxypropanamido group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(23-12-7-3-2-4-8-12)18(22)20-15-13-9-5-6-10-14(13)24-16(15)17(19)21/h2-11H,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGXISBJNRGTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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